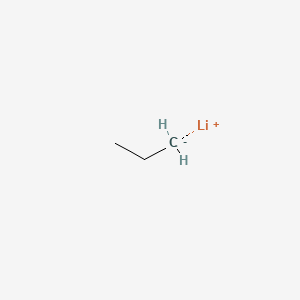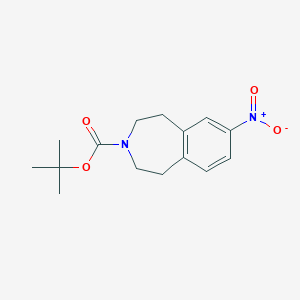![molecular formula C14H11F3N2O3S B2647393 Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 321553-50-8](/img/structure/B2647393.png)
Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate” is a chemical compound with the CAS number 321553-50-8 . It is also known by the synonym "5-[(2-Methoxycarbonyl)phenylthio]-1-methyl-3-(trifluoromethyl)pyrazole4-carboxaldehyde" .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes the compound , has been extensively studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Chemical Reactions Analysis
Pyrazole derivatives, including the compound , can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学的研究の応用
Catalytic Applications
Sulfuric acid derivatives have been used as catalysts in various chemical reactions. For instance, Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency, and the catalyst can be reused multiple times without losing its activity (Tayebi et al., 2011).
Synthesis of Chemical Structures:
Metal-Organic Frameworks (MOFs):
- Flexible dicarboxylate ligands have been employed to construct various metal–organic complexes with copper ions. These complexes exhibit diverse structures like discrete molecular chairs, 1D molecular-chair-based coordination polymers, and 2D wavelike layer structures, showcasing the versatility of these compounds in forming intricate chemical architectures (Dai et al., 2009).
Anti-Helicobacter pylori Agents:
- Compounds derived from benzimidazole scaffolds have shown potent and selective activities against the gastric pathogen Helicobacter pylori, with low minimal inhibition concentrations and high specificity. This indicates potential applications of these compounds in developing new treatments for bacterial infections (Carcanague et al., 2002).
Molecular Structural Analysis:
- Quantum mechanical calculations and spectroscopic investigations have been conducted on certain pyrazole derivatives to analyze their molecular structure, vibrational frequencies, and reactivity sites. These studies provide valuable insights into the chemical properties and potential applications of these compounds (Govindasamy & Gunasekaran, 2015).
Organic Synthesis and Reactivity:
- Trifluoropropene derivatives have been utilized as trifluoromethylated synthons in organic synthesis, providing pathways to synthesize various compounds including pyrazolines, pyrazoles, cyclopropanes, and allylsulfones. These reactions highlight the utility of such derivatives in constructing a wide range of chemical entities (Plancquaert et al., 1996).
特性
IUPAC Name |
methyl 2-[4-formyl-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c1-19-12(9(7-20)11(18-19)14(15,16)17)23-10-6-4-3-5-8(10)13(21)22-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSPNAOHFGHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

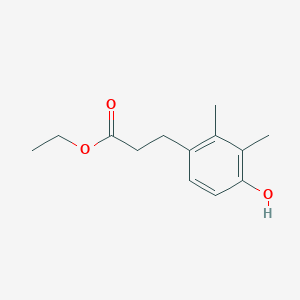
![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)
![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)
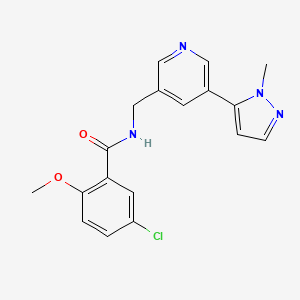
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)
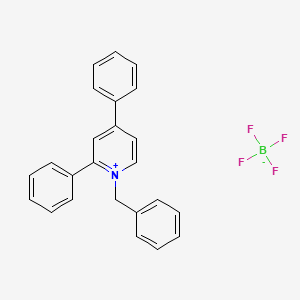
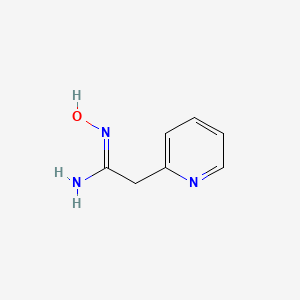
![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)
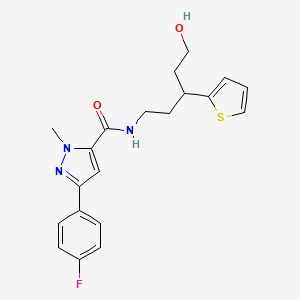
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)
